molecular formula C12H22N4O3 B2571884 Tert-butyl (2S,4S)-2-(azidomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate CAS No. 2567489-69-2

Tert-butyl (2S,4S)-2-(azidomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No. B2571884
CAS RN: 2567489-69-2
M. Wt: 270.333
InChI Key: UDKGXAOYHKIGDO-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S,4S)-2-(azidomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate, also known as Boc-4-azido-L-proline methyl ester, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of proline, an amino acid that is commonly found in proteins. Boc-4-azido-L-proline methyl ester is synthesized through a multistep process involving various reagents and solvents.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Characterization of Schiff Base Compounds : Research demonstrates the synthesis of Schiff base compounds from starting tert-butyl 4-oxopiperidine-1-carboxylate. These compounds are characterized using spectroscopic methods, and their molecular structures are further analyzed through X-ray crystallographic analysis, revealing intramolecular hydrogen bonding. Such studies contribute to the understanding of molecular interactions and structural stability in synthetic chemistry (Çolak et al., 2021).

  • Pyrrolidine Derivatives as Precursors : Research into tert-butyl esters of pyrrolidine carboxylic acids shows their potential as precursors for producing substituted pyrroles. This includes the synthesis of α,α′-bipyrroles serving as precursors for compounds like prodigiosin, highlighting the importance of such esters in the synthesis of biologically active molecules (Wasserman et al., 2004).

  • Molecular and Crystal Structure Analysis : The analysis of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate showcases the detailed molecular and crystal structure, providing insights into the stereochemistry and conformational preferences of similar compounds (Weber et al., 1995).

  • Supramolecular Arrangement Influenced by Weak Interactions : Studies on substituted oxopyrrolidine analogues reveal the significant role of weak intermolecular interactions, such as CH⋯O/CH⋯π/H⋯H, in dictating the supramolecular arrangement. This research provides valuable insights into how subtle changes in molecular structure can influence overall molecular assembly and interactions, critical for designing materials with specific properties (Samipillai et al., 2016).

properties

IUPAC Name

tert-butyl (2S,4S)-2-(azidomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O3/c1-12(2,3)19-11(17)16-7-9(8-18-4)5-10(16)6-14-15-13/h9-10H,5-8H2,1-4H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKGXAOYHKIGDO-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN=[N+]=[N-])COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN=[N+]=[N-])COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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